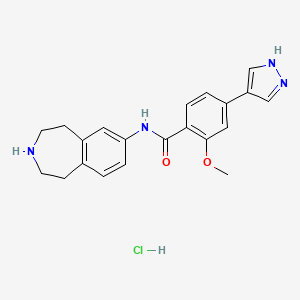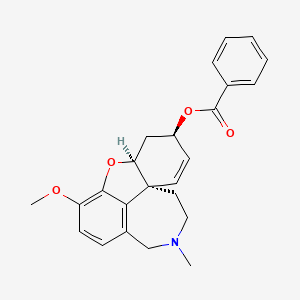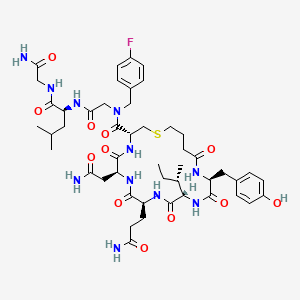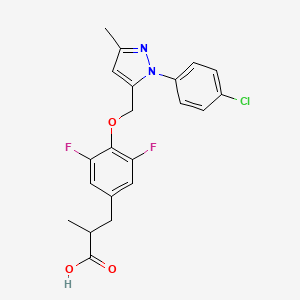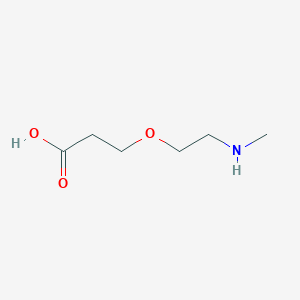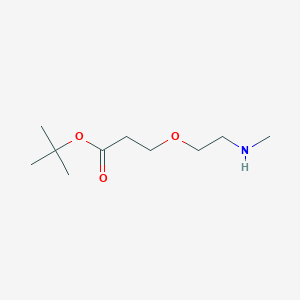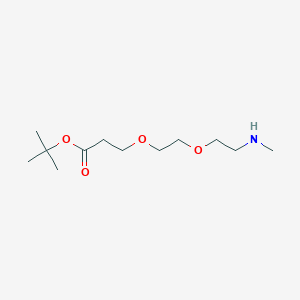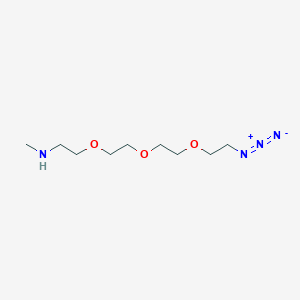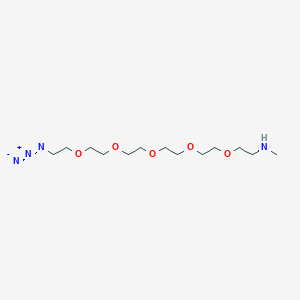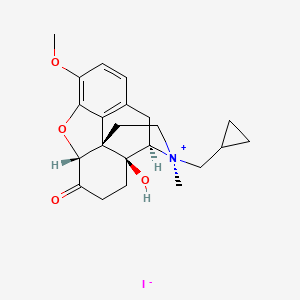
MIPS-9922
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MIPS-9922 is a potent and selective PI3Kβ inhibitor with antiplatelet activity. This compound potently inhibited ADP-induced washed platelet aggregation. It also inhibited integrin αIIbβ3 activation and αIIbβ3 dependent platelet adhesion to immobilized vWF under high shear. This compound prevented arterial thrombus formation in the in vivo electrolytic mouse model of thrombosis without inducing prolonged bleeding or excess blood loss.
Aplicaciones Científicas De Investigación
Electrosynthesized MIPs for Bioanalyte Detection
Recent advancements in electrosynthesized molecularly imprinted polymers (eMIPs) have significantly enhanced the detection of biologically relevant materials, including proteins and bacteria. This is achieved by creating high affinity binding sites through electropolymerization, which allows for sensitive and selective recognition of target analytes. The development of eMIPs for sensing platforms has seen progress in increasing polymer layer dimensions for whole bacteria detection and improving selectivity towards analytes through mixed monomer compositions (Crapnell et al., 2019).
MIPs for Clinical Diagnostics
MIPs have been used for the electrochemical sensing of nuclear matrix protein 22 (NMP22), a biomarker for bladder cancer. This involves coating zinc oxide nanorod arrays with MIPs for increased surface area, enhancing sensitivity and selectivity for NMP22 detection in urine samples. This approach has shown promise in phase 0 clinical trials for bladder cancer diagnosis (Lee et al., 2016).
MIPs in Environmental and Food Analysis
Molecularly imprinted polymers have found extensive applications in environmental and food analysis due to their high selectivity and stability. They have been used as sorbents for sample preparation, reducing complex food matrix effects and improving recoveries and detection limits in biosensing platforms for various analytes (Ashley et al., 2017).
Advances in Biomimetic Systems for Molecular Recognition
MIPs offer a versatile strategy for mimicking the process of molecular recognition, creating structural fingerprint replicas of molecules for biorecognition studies. Their affordability, easy-to-fabricate features, stability, specificity, and multiplexing capabilities have made them beneficial in various scientific and industrial fields, including chromatographic systems, lab-on-a-chip systems, and sensor systems (Saylan et al., 2020).
MIPs for Waterborne Virus Detection
A novel approach has been developed for the detection and removal of waterborne viruses using molecularly imprinted polymers. This method employs MIPs targeting bacteriophage MS2 as a template, demonstrating high affinity and the potential for implementation in optical-based sensors for the specific detection and removal of viruses in water (Altintas et al., 2015).
Propiedades
Número CAS |
1416956-33-6 |
|---|---|
Fórmula molecular |
C28H31F2N9O2 |
Peso molecular |
563.6138 |
Nombre IUPAC |
(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1 |
Clave InChI |
VOPWCDJBVPMVLJ-FQEVSTJZSA-N |
SMILES |
O=C([C@H](CC1=CC=CC=C1)N)N(CC2)CCN2C3=NC(N4CCOCC4)=NC(N5C(C(F)F)=NC6=C5C=CC=C6)=N3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MIPS-9922; MIPS 9922; MIPS9922. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




